

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide synonyms and related compounds

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Compound of Interest

Compound Name: 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

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An In-depth Technical Guide to **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**:
Synthesis, Related Compounds, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The convergence of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, is a powerful paradigm in modern drug discovery.^[1] This approach aims to create novel therapeutic agents with enhanced efficacy, improved selectivity, and a reduced likelihood of drug resistance. The compound **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** (CID 2240993) represents a quintessential example of this design philosophy, marrying the well-established biological relevance of the thiophene sulfonamide core with the versatile quinoline moiety.^{[2][3][4]}

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs incorporating this five-membered heterocycle.^[5] Their utility spans a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.^{[5][6]} The sulfonamide group, a cornerstone of medicinal chemistry, is renowned for its presence in a multitude of antibacterial, diuretic, and anticancer drugs.^[1] Thienyl sulfonamides, in particular, have garnered significant interest for their diverse biological activities.^[6]

Similarly, the quinoline scaffold is a privileged heterocyclic system found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.^{[1][7]} Several quinoline-based drugs are clinically approved, underscoring the therapeutic importance of this bicyclic heterocycle.^{[1][8]}

This technical guide provides a comprehensive overview of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**, its synonyms, and related compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential biological activities, and structure-activity relationships of this intriguing class of molecules.

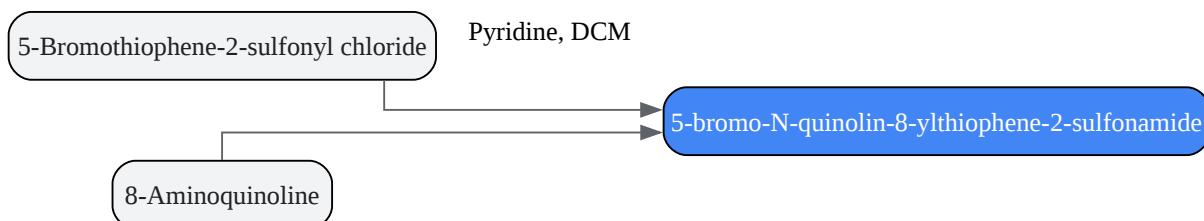
Synonyms and Chemical Properties

- IUPAC Name: **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**^[2]
- CAS Number: 620103-87-9^{[2][3]}
- Molecular Formula: C₁₃H₉BrN₂O₂S₂^{[2][4]}
- Molecular Weight: 369.3 g/mol ^[2]

Part 1: Synthesis and Methodologies

The synthesis of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** involves a convergent approach, typically culminating in the coupling of a thiophene sulfonyl chloride with an aminoquinoline. The general strategy for the synthesis of N-aryl sulfonamides is a well-established reaction in organic synthesis.^[9]

General Synthetic Workflow



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Caption: General synthetic scheme for **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**.

Detailed Experimental Protocol: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides

While a specific protocol for the title compound is not readily available in the literature, a representative procedure for the synthesis of related 5-bromo-N-alkylthiophene-2-sulfonamides has been described and can be adapted.[10][11]

Step 1: Synthesis of 5-bromothiophene-2-sulfonamide (1)

This starting material can be synthesized from 2-bromothiophene through sulfonation followed by chlorination and subsequent amination.

Step 2: N-Alkylation/Arylation of 5-bromothiophene-2-sulfonamide

A general procedure for the coupling of a sulfonamide with an aryl halide is the Buchwald-Hartwig amination. Alternatively, for the synthesis of the title compound, a direct condensation of 5-bromothiophene-2-sulfonyl chloride with 8-aminoquinoline would be the most straightforward approach.

Illustrative Protocol for the synthesis of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**:

- To a solution of 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
- Slowly add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide**.

Part 2: Biological Activities and Therapeutic Potential of Related Compounds

The biological profile of **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** can be inferred from the extensive research on its constituent pharmacophores.

Thiophene Sulfonamides

Thiophene-based sulfonamides are a well-known class of compounds with a wide array of biological activities.^[6] They have been extensively studied as:

- Carbonic Anhydrase Inhibitors: Many thiophene sulfonamides are potent inhibitors of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes.^[12]
- Antimicrobial Agents: Thiophene sulfonamide derivatives have shown promising activity against various bacterial and fungal strains.^{[6][13]} Some have demonstrated efficacy against multidrug-resistant bacteria.^{[10][11]}
- Anticancer Agents: Certain thiophene sulfonamides have exhibited cytotoxic effects against various cancer cell lines.^[6]
- Antiviral Agents: Some derivatives have been evaluated for their antiviral properties, including activity against HIV-1 and other viruses.^[14]

Quinoline Derivatives

The quinoline ring is a key structural motif in a multitude of biologically active compounds.^[7] Quinoline-based molecules have been developed as:

- Kinase Inhibitors: The quinoline scaffold is prevalent in a number of FDA-approved kinase inhibitors used in cancer therapy.[\[8\]](#) They can target various kinases involved in cancer cell signaling pathways.[\[15\]](#)[\[16\]](#)
- Anticancer Agents: Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Antibacterial and Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine and has been explored for the development of new antibacterial agents.[\[1\]](#)[\[20\]](#)

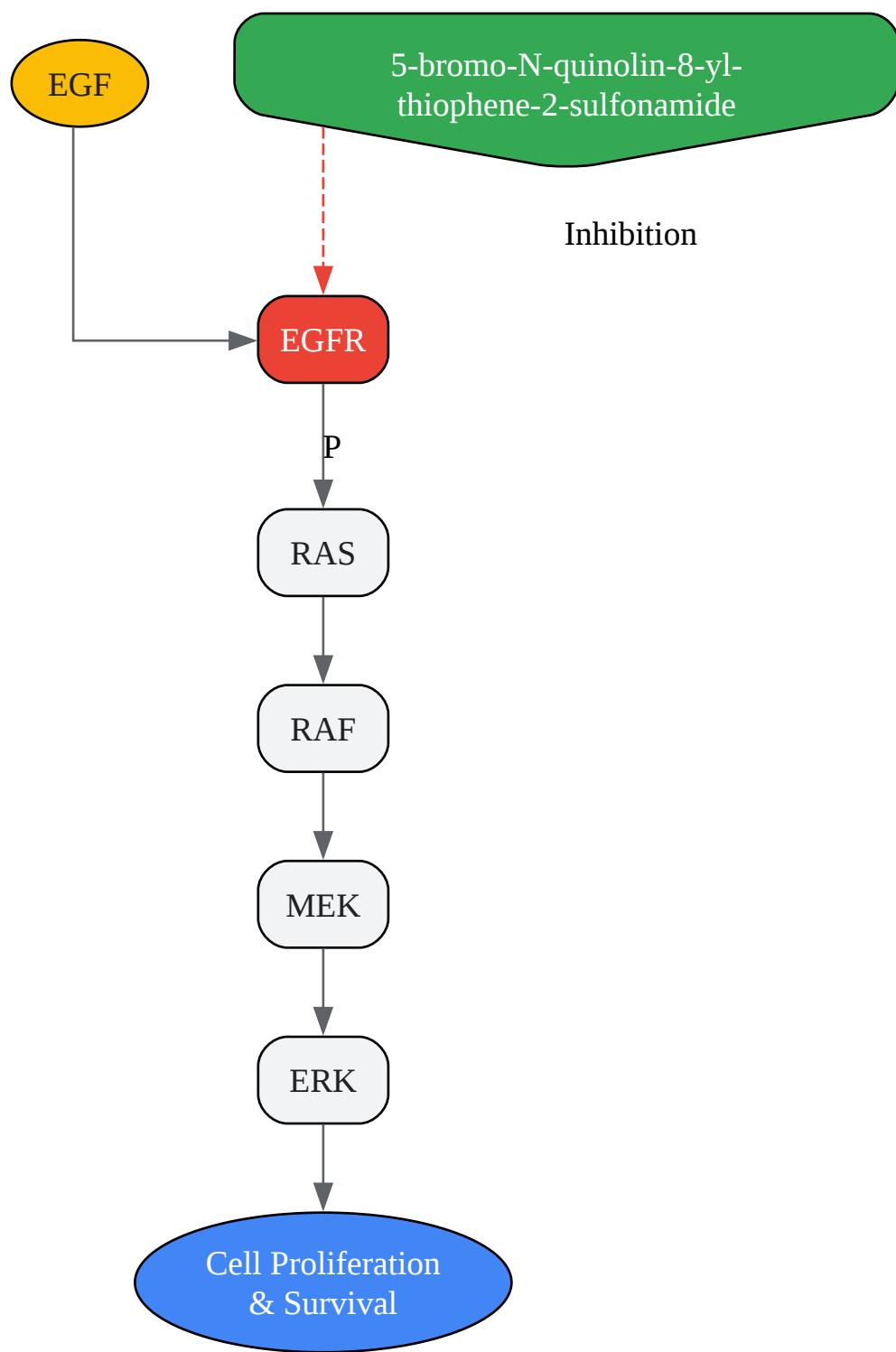
Hypothesized Activity of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Based on the activities of its parent scaffolds, it is plausible that **5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide** could exhibit a range of biological activities, including:

- Kinase Inhibition: The quinoline moiety suggests potential as a kinase inhibitor, a critical area in oncology drug discovery.
- Anticancer Activity: The combination of the thiophene sulfonamide and quinoline motifs could lead to synergistic anticancer effects.
- Antibacterial Activity: The compound may possess antibacterial properties, particularly against resistant strains.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline-based compounds as kinase inhibitors, a hypothetical target pathway could be the EGFR signaling cascade, which is often dysregulated in cancer.[\[15\]](#)



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Caption: Hypothetical inhibition of the EGFR signaling pathway.

Part 3: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this chemical class is crucial for the design of more potent and selective analogs.

Modification Site	Potential Impact on Activity	Rationale
Thiophene Ring	Altering electronic properties and steric bulk.	Substitution at the 5-position (e.g., replacing bromine with other halogens or small alkyl groups) can modulate lipophilicity and target engagement.
Sulfonamide Linker	Modifying hydrogen bonding capacity and conformational flexibility.	N-methylation or introduction of other small alkyl groups can alter the hydrogen bond donor/acceptor profile and impact binding affinity.
Quinoline Ring	Tuning kinase selectivity and overall physicochemical properties.	Substitutions on the quinoline ring can influence interactions with the ATP-binding pocket of kinases and affect properties like solubility and metabolic stability. ^[21]

Conclusion and Future Directions

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a promising molecular scaffold that warrants further investigation. The convergence of the thiophene sulfonamide and quinoline pharmacophores suggests a high potential for diverse biological activities, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a panel of relevant targets (e.g., a kinase panel), and detailed structure-activity relationship studies to optimize the therapeutic potential of this intriguing class of compounds.

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